Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate
Description
Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate is a heterocyclic compound featuring an imidazolidinone core with a sulfanylidene (C=S) group at position 2, a benzyl substituent at position 3, and a carbamoylmethyl group linked to a 4-methoxyphenyl moiety at position 3.
Properties
Molecular Formula |
C22H23N3O5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
methyl 2-[3-benzyl-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C22H23N3O5S/c1-29-17-10-8-16(9-11-17)23-19(26)12-18-21(28)25(13-15-6-4-3-5-7-15)22(31)24(18)14-20(27)30-2/h3-11,18H,12-14H2,1-2H3,(H,23,26) |
InChI Key |
JMIOZQIBNKSPPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, followed by the introduction of the benzyl and methoxyphenyl groups. The final step involves the esterification of the compound to form the methyl acetate derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-benzyl-5-{[(4-methoxyphenyl)carbamoyl]methyl}-4-oxo-2-sulfanylideneimidazolidin-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Moieties
Compounds with sulfur-containing groups, such as sulfanyl (thioether) or sulfanylidene (thione), often exhibit distinct reactivity and binding properties. For example:
- Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689749-83-5, ): This triazole derivative shares a benzyl group and a sulfanylacetate ester. Unlike the target compound, it lacks the imidazolidinone ring but includes a nitrobenzoyl group, which may confer stronger electron-withdrawing effects .
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Features a thiadiazole ring and carbamoyl group.
Table 1: Structural Comparison of Sulfur-Containing Analogues
| Compound Name | Core Structure | Sulfur Group | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Imidazolidinone | Sulfanylidene (C=S) | Benzyl, 4-methoxyphenyl carbamoylmethyl | ~450 (estimated) |
| Methyl 2-[[4-benzyl-5-...]sulfanyl]acetate | Triazole | Sulfanyl (C-S-C) | Benzyl, 4-nitrobenzoyl | 457.46 (CAS 689749-83-5) |
| Methyl 4-{[5-(phenylcarbamoyl)...]methoxy}benzoate | Thiadiazole | Thiadiazole (S-N) | Phenylcarbamoyl, methoxy | 369.40 |
Bioactivity Profile Correlation
Hierarchical clustering studies () indicate that structurally similar compounds often share bioactivity profiles. For instance:
- Metsulfuron methyl ester (): A sulfonylurea herbicide with a triazine ring. Despite its agricultural use, its sulfonylurea group may share hydrogen-bonding patterns with the target compound’s carbamoyl group .
Table 2: Bioactivity Clustering Based on Structural Features (Adapted from )
| Compound Group | Structural Features | Predicted Bioactivity | Protein Targets (Hypothetical) |
|---|---|---|---|
| Imidazolidinone derivatives | Sulfanylidene, carbamoyl, benzyl | Enzyme inhibition (e.g., proteases) | Hydrolases, oxidoreductases |
| Triazole/thiadiazole derivatives | Sulfanyl, nitro/benzoyl groups | Antimicrobial, herbicidal | Cytochrome P450, acetylcholinesterase |
Computational Similarity Metrics
Molecular similarity indices, such as Tanimoto and Dice coefficients (), provide quantitative comparisons. For example:
- Tanimoto Index (MACCS keys): A comparison between the target compound and ’s triazole derivative might yield a score of ~0.65, indicating moderate similarity due to shared benzyl and ester groups .
- Dice Index (Morgan fingerprints): A higher score (~0.75) could arise when comparing the target compound with ’s triazole derivative, which shares a methoxyphenyl group .
Key Research Findings
Structural Determinants of Reactivity: The sulfanylidene group in the target compound may facilitate tautomerism, enhancing its interaction with cysteine residues in enzymes—a feature absent in sulfanyl-containing analogues .
Role of Carbamoyl Groups: The 4-methoxyphenyl carbamoyl moiety likely improves target selectivity compared to nitrobenzoyl or phenylcarbamoyl groups in analogues, as methoxy groups are less electron-withdrawing .
Lumping Strategy Applicability: suggests that lumping the target compound with other imidazolidinone derivatives could streamline pharmacokinetic studies, though differences in sulfur moieties may necessitate separate evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
